

Physicochemical Profiling & Technical Characterization of 6-Chloro-indan-1-carboxylic Acid

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Compound of Interest

Compound Name:	6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No.:	52651-15-7
Cat. No.:	B1313486

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Executive Summary

6-Chloro-indan-1-carboxylic acid (CAS 52651-15-7) represents a critical scaffold in medicinal chemistry, particularly in the development of allosteric modulators for GABA_A receptors and other CNS-targeted therapeutics. As a halogenated indane derivative, it combines the lipophilic rigidity of the bicyclic core with the electronic modulation of the chlorine substituent. This guide provides a definitive technical analysis of its physicochemical properties, structural characterization, and synthetic logic, designed to support researchers in lead optimization and process development.

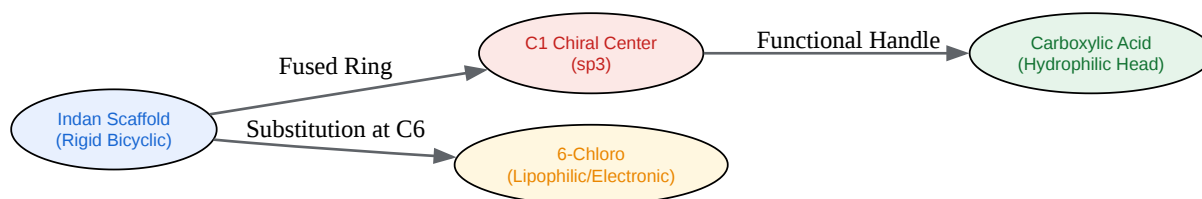
Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a fused benzene and cyclopentane ring system (indan), with a carboxylic acid moiety at the C1 position and a chlorine atom at the C6 position. The C1 stereocenter introduces chirality, necessitating enantioselective considerations in biological assays.

Parameter	Technical Detail
IUPAC Name	6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Common Name	6-Chloroindan-1-carboxylic acid
CAS Registry Number	52651-15-7
Molecular Formula	C ₁₀ H ₉ ClO ₂
Molecular Weight	196.63 g/mol
SMILES	OC(=O)C1CCC2=C1C=CC(Cl)=C2
InChI Key	XMJXQAGIYOQVSP-UHFFFAOYSA-N

Structural Visualization

The following diagram illustrates the core connectivity and the critical C1 chiral center which dictates the spatial arrangement of the carboxyl group relative to the aromatic plane.



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Figure 1: Functional decomposition of the 6-chloro-indan-1-carboxylic acid molecule.

Physicochemical Properties[3][4][6][7][8][9][10]

Understanding the solid-state and solution-phase behavior of this compound is essential for formulation and assay development. The presence of the chlorine atom at position 6 significantly increases lipophilicity compared to the unsubstituted parent acid, enhancing membrane permeability but potentially reducing aqueous solubility.

Solid-State Characteristics

- Appearance: White to off-white powder.
- Melting Point: 126–128 °C (Experimental).
 - Note: This relatively high melting point indicates a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding between carboxylic acid dimers.

Solution & Electronic Properties

The following values represent a synthesis of experimental data and high-confidence predictive models essential for ADME profiling.

Property	Value	Context & Implication
pKa (Acid)	-4.0 – 4.2 (Predicted)	The aromatic ring exerts an inductive effect. At physiological pH (7.4), the compound exists primarily as the anionic carboxylate (COO ⁻).
LogP	-2.8 – 3.1	Moderate lipophilicity. The 6-Cl substituent adds ~0.7 log units compared to indan-1-carboxylic acid, improving CNS penetration potential.
H-Bond Donors	1	Carboxylic acid -OH group.
H-Bond Acceptors	2	Carboxyl oxygens.[1]
Rotatable Bonds	1	The C1-COOH bond is the primary degree of freedom.
Polar Surface Area	37.3 Å ²	Favorable for blood-brain barrier (BBB) permeation (PSA < 90 Å ² is ideal for CNS drugs).

Analytical Characterization (NMR)[1][5][7][13][14]

Verification of the 6-chloro isomer (vs. 4-chloro or 5-chloro regioisomers) is critical. The proton NMR spectrum provides a distinct fingerprint.

Experimental ^1H NMR Data (400 MHz, CDCl_3):

- Aromatic Region:
 - δ 7.42 (s, 1H): Corresponds to the proton at C7. Its singlet nature (or very tight doublet) confirms it is isolated between the bridgehead and the chlorine, characteristic of the 6-substituted pattern.
 - δ 7.23 – 7.12 (m, 2H): Corresponds to protons at C4 and C5.
- Aliphatic Region (Cyclopentyl Ring):
 - δ 4.10 – 4.03 (m, 1H): The methine proton at C1 (alpha to carbonyl). This downfield shift is due to the electron-withdrawing carboxylic acid.
 - δ 3.11 – 3.01 (m, 1H) & 2.94 – 2.80 (m, 1H): Benzylic protons at C3. These are diastereotopic due to the chiral center at C1.
 - δ 2.53 – 2.42 (m, 1H) & 2.42 – 2.32 (m, 1H): Methylene protons at C2.

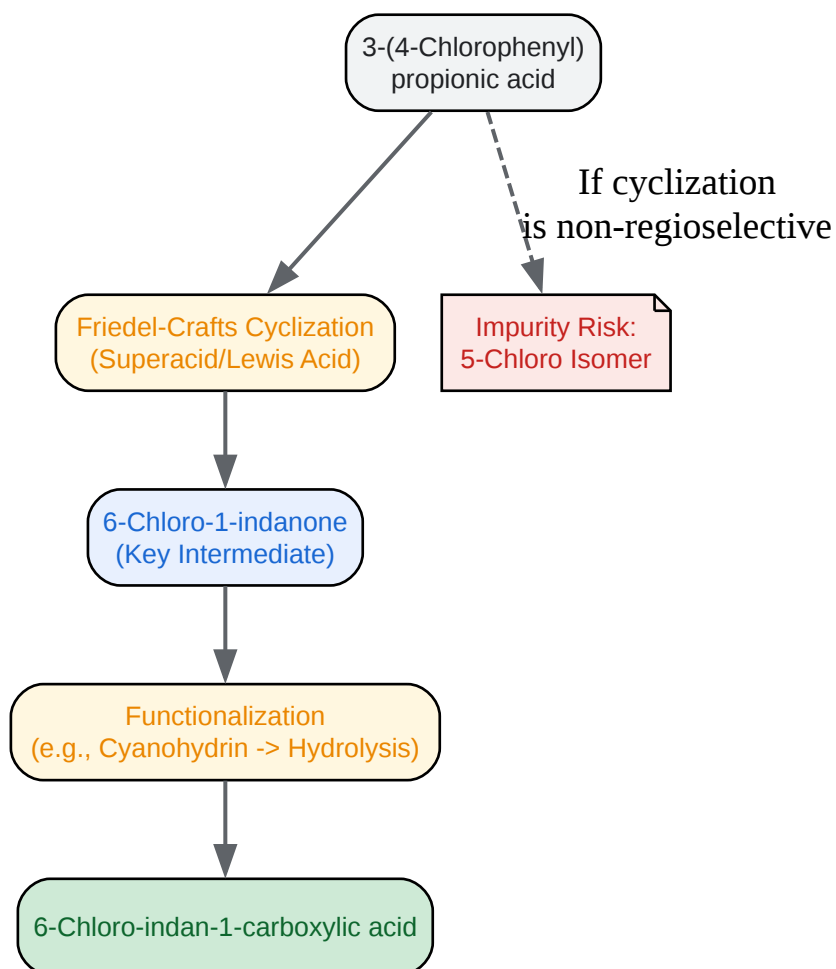
Synthetic Logic & Impurity Control

The synthesis of 6-chloro-indan-1-carboxylic acid typically proceeds via the functionalization of 6-chloro-1-indanone. A robust retrosynthetic analysis highlights the critical steps to avoid regioisomer contamination.

Synthetic Pathway[14][15][16]

- Precursor: 6-Chloro-1-indanone (commercially available or synthesized via Friedel-Crafts cyclization of 3-(4-chlorophenyl)propionic acid).
- Transformation: The ketone is converted to the nitrile (via cyanohydrin or TosMIC reagent) followed by hydrolysis, or directly carbonylated via Pd-catalyzed coupling if starting from a

halo-intermediate.



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Figure 2: Primary synthetic route and potential regioisomer risks.

Impurity Profile

- Regioisomers: The 4-chloro and 5-chloro isomers are the most likely impurities if the starting material purity is compromised or if the cyclization substrate allows rearrangement.
- Solvent Residues: Common solvents like Ethyl Acetate or DCM may remain trapped in the crystal lattice; drying >40°C under vacuum is recommended.

Handling, Stability & Safety

Stability[6]

- Hydrolysis: Stable. The carboxylic acid is not prone to hydrolysis, but the compound should be protected from strong bases which will form the salt.
- Oxidation: The benzylic position (C3) is susceptible to slow oxidation upon prolonged exposure to air and light. Store in amber vials.
- Thermal: Stable up to its melting point (126°C). Avoid temperatures >150°C to prevent decarboxylation.

Safety Protocols (GHS Classification)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.

References

- Sigma-Aldrich (Merck). Product Specification: **6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid** (CAS 52651-15-7). Retrieved from
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Sources

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